Phallacidin

Description

Contextualization within Natural Products and Cyclic Peptides

Natural products, chemical compounds produced by living organisms, have historically been a rich source of molecules for drug discovery and biomedical research. capes.gov.br These compounds often possess complex and unique chemical structures, enabling them to interact with biological targets in ways that are difficult to achieve with synthetic small molecules. pdn.ac.lk

Within the vast diversity of natural products, cyclic peptides represent a particularly important class. capes.gov.br Unlike linear peptides, their cyclic structure provides conformational rigidity, which can lead to higher receptor affinity and increased stability against degradation by proteases. capes.gov.br Many cyclic peptides are known to penetrate cells and exhibit potent biological activities. pdn.ac.lk Their size and structural complexity place them in a unique chemical space, making them ideal scaffolds for modulating challenging biological targets such as protein-protein interactions. pdn.ac.lk Phallacidin (B103920) exemplifies a cyclic peptide natural product with highly specific biological activity, making it a valuable tool in cell biology research.

Historical Perspective of this compound Discovery and Early Research Initiatives

The investigation into the toxic components of the Amanita genus of mushrooms dates back many decades. nih.gov The initial breakthrough in this field was the isolation and crystallization of phalloidin (B8060827) from the death cap mushroom in 1937 by Feodor Lynen and Ulrich Wieland. nih.gov This discovery was a significant milestone, as phalloidin was one of the first cyclic peptides to be identified. nih.gov

Subsequent research by Theodor Wieland and his colleagues revealed that phalloidin was not a single toxic entity but rather one member of a family of related compounds. nih.gov This family was collectively named the "phallotoxins." nih.gov Through further isolation and characterization efforts, several other phallotoxins were identified, including phalloin (B1196438), phallisin, and this compound. nih.gov These early research initiatives focused on separating the different toxic principles of the mushroom and understanding their basic chemical nature, laying the groundwork for future toxicological and biochemical studies. nih.gov

Classification and Relationship to Phallotoxins and Other Fungal Cyclic Peptides

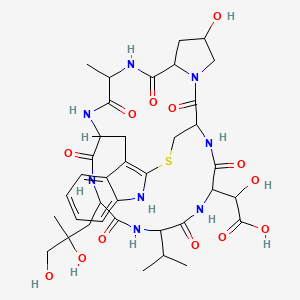

This compound is classified as a phallotoxin, a group of at least seven structurally related bicyclic heptapeptides. nih.govnih.gov All phallotoxins are isolated from the death cap mushroom, Amanita phalloides. nih.gov They share a common heptapeptide (B1575542) core, with a unique thioether bridge formed between the side chains of a cysteine and a tryptophan residue, creating the characteristic bicyclic structure. nih.gov

The Amanita mushrooms produce another major class of cyclic peptide toxins known as amatoxins, which include compounds like α-amanitin. While both phallotoxins and amatoxins are synthesized ribosomally from precursor peptides encoded by the MSDIN gene family, they differ in their primary biological targets and toxic effects. Phallotoxins, such as this compound, are known to bind specifically and with high affinity to filamentous actin (F-actin), preventing its depolymerization. nih.gov In contrast, amatoxins are potent inhibitors of RNA polymerase II. Besides these toxins, Amanita species also produce other cyclic peptides like cycloamanides, which have shown immunosuppressive activities.

Compound Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 26645-35-2 | nih.gov |

| Molecular Formula | C₃₇H₅₀N₈O₁₃S | nih.gov |

| Molecular Weight | 846.90 g/mol | nih.gov |

| Biological Source | Amanita phalloides | nih.gov |

| Compound Type | Fungal Toxin, Mycotoxin, Natural Compound, Phallotoxin, Cyclic Peptide | nih.gov |

Table 2: Related Compounds from Amanita phalloides

| Compound Name | Class | Key Characteristic |

|---|---|---|

| Phalloidin | Phallotoxin | Bicyclic heptapeptide; binds to F-actin. nih.gov |

| α-Amanitin | Amatoxin | Bicyclic octapeptide; inhibits RNA polymerase II. |

| Antamanide | Cyclodecapeptide | Counteracts the toxic effects of phalloidin. nih.gov |

| Cycloamanides | Cyclic Peptides | Show immunosuppressive activities. |

Properties

IUPAC Name |

2-[28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N8O13S/c1-15(2)25-32(53)44-26(27(48)36(56)57)33(54)41-23-13-59-34-19(18-7-5-6-8-20(18)42-34)10-21(29(50)40-22(30(51)43-25)11-37(4,58)14-46)39-28(49)16(3)38-31(52)24-9-17(47)12-45(24)35(23)55/h5-8,15-17,21-27,42,46-48,58H,9-14H2,1-4H3,(H,38,52)(H,39,49)(H,40,50)(H,41,54)(H,43,51)(H,44,53)(H,56,57) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBDTFZQCYLLGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50N8O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001046316 | |

| Record name | Phallacidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001046316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

846.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26645-35-2 | |

| Record name | Phallacidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026645352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phallacidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001046316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phallacidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Genetic Determinants

The synthesis of phallacidin (B103920) is a complex, multi-step process that begins with the ribosomal synthesis of a precursor peptide, followed by extensive post-translational modifications. This pathway is a hallmark of the amatoxin and phallotoxin producing Amanita species.

Ribosomal Synthesis Pathway of this compound

Unlike many other complex peptides in nature that are synthesized by non-ribosomal peptide synthetases, this compound is a product of ribosomal synthesis. nih.gov This means its initial peptide sequence is encoded in the mushroom's genome and transcribed into messenger RNA (mRNA), which is then translated by ribosomes into a linear precursor protein.

The initial product of translation is a proprotein that is significantly larger than the final, mature this compound molecule. In Amanita bisporigera, for instance, this compound is synthesized as a 34-amino acid proprotein. nih.govunl.edu This proprotein contains the seven amino acids that will form the core of the this compound molecule, flanked by conserved amino acid sequences at both the N-terminus and C-terminus. nih.govunl.edu These flanking regions are crucial for guiding the subsequent post-translational modifications. The amino acid sequence of the mature toxin is embedded within this larger polypeptide chain. researchgate.net

The general structure of these proproteins includes a highly conserved N-terminal sequence, often referred to as the MSDIN region, and a conserved C-terminal region. nih.govpensoft.net The "toxin" region, which is variable, lies between these conserved domains. nih.gov

Genetic Loci Encoding this compound Precursors (e.g., PHA1 Gene, MSDIN Family)

The genetic basis for this compound production lies within a specific family of genes. The gene responsible for encoding the this compound proprotein is known as PHA1 . nih.govresearchgate.net This gene has been identified in species such as Amanita bisporigera. nih.gov

The PHA1 gene belongs to a larger superfamily of genes known as the MSDIN family , named after the highly conserved first five amino acid residues (Met-Ser-Asp-Ile-Asn) of the precursor peptides they encode. nih.govresearchgate.net This gene family is responsible for producing the precursor peptides for all the amatoxins and phallotoxins. nih.govpensoft.net Genomic studies of various Amanita species have revealed a significant expansion and diversification of the MSDIN gene family, leading to the production of a wide array of cyclic peptides. pnas.org For example, deep sequencing of Amanita pallidorosea and Amanita subjunquillea identified 29 and 18 MSDIN genes, respectively. nih.govpensoft.net This genetic diversity underscores the evolutionary development of these toxin biosynthetic pathways in poisonous mushrooms. pnas.org

| Gene/Gene Family | Encoded Product/Role | Species Example |

| PHA1 | Precursor proprotein for this compound | Amanita bisporigera |

| MSDIN Family | Superfamily of genes encoding precursor proproteins for amatoxins and phallotoxins | Amanita species, Galerina species, Lepiota species |

Post-Translational Modification Mechanisms

Following the ribosomal synthesis of the precursor proprotein, a series of precise enzymatic modifications are required to generate the final, biologically active this compound molecule. These modifications include proteolytic cleavage, the formation of a unique internal cross-bridge, and cyclization of the peptide backbone.

Proteolytic Cleavage by Specific Peptidases (e.g., Prolyl Oligopeptidase)

A key step in the processing of the this compound proprotein is the excision of the toxin region from the flanking conserved sequences. This is accomplished through proteolytic cleavage by a specific type of enzyme known as a prolyl oligopeptidase (POP) . nih.govunl.edu The precursor proteins for phallotoxins have invariant proline residues located immediately upstream and as the final amino acid of the toxin sequence. nih.govnih.govunl.edu

Research has shown that a prolyl oligopeptidase from the phalloidin-producing mushroom Conocybe albipes can cleave a synthetic phalloidin (B8060827) precursor peptide to release the mature toxin. nih.govunl.edu This enzyme specifically recognizes and cleaves at the proline residues. nih.govunl.edu The cleavage process is not strongly processive, with evidence suggesting that the C-terminal proline bond is cleaved first, or at a much faster rate than the N-terminal bond. nih.govunl.edu In deadly Amanita species, two copies of POP genes, POPA and POPB, are present, with POPB being the specialized enzyme involved in toxin biosynthesis. nih.govpensoft.net

Formation of the Unique Tryptathionine Cross-Bridge

A defining structural feature of this compound and other phallotoxins is the presence of a bicyclic structure, which is formed by a unique cross-link between a tryptophan and a cysteine residue. nih.govresearchgate.net This covalent bond is known as a tryptathionine bridge. researchgate.netnih.gov The formation of this thioether linkage is a critical post-translational modification that rigidifies the peptide's structure and is essential for its biological activity. nih.gov

The tryptathionine bridge in phallotoxins is a sulfide, distinguishing it from the sulfoxide (B87167) found in the amatoxin family. nih.gov The precise enzymatic machinery responsible for catalyzing the formation of this cross-bridge in vivo is a subject of ongoing research, but it is a crucial step in the maturation of the this compound molecule. nih.gov

Cyclization Processes of the Peptide Backbone

The final major post-translational modification is the cyclization of the peptide backbone. nih.govresearchgate.net After the linear heptapeptide (B1575542) is liberated by the prolyl oligopeptidase, its N-terminus and C-terminus are joined to form a cyclic peptide. This head-to-tail cyclization creates a stable, conformationally constrained molecule. nih.govnih.gov The combination of the backbone cyclization and the internal tryptathionine bridge results in the characteristic bicyclic structure of this compound. researchgate.net This rigid structure is crucial for its high-affinity binding to F-actin. nih.gov The exact order of cyclization and cross-bridge formation is not definitively established and may occur in a concerted fashion. nih.gov

Producing Organisms and Intraspecies Variation

This compound is a member of the phallotoxin family, a group of bicyclic heptapeptides produced by several species of mushrooms belonging to the genus Amanita. wikipedia.org The production of these toxins is a key characteristic of some of the world's most poisonous fungi.

This compound Production in Amanita Species

The synthesis of this compound is predominantly associated with species within the Amanita section Phalloideae, which includes many of the deadliest mushrooms known. nih.govfrontiersin.org The presence of the PHA1 gene, which encodes the precursor peptide for this compound, is a distinguishing feature of these toxic species and is absent in non-toxic Amanita species. nih.govfrontiersin.orgunl.edu

Several species have been identified as producers of this compound. These include, but are not limited to:

Amanita phalloides (the death cap) cornell.edumdpi.com

Amanita bisporigera (a "destroying angel") cornell.eduresearchgate.net

Amanita ocreata (the western destroying angel) cornell.eduwikipedia.org

Amanita virosa (a "destroying angel") cornell.eduresearchgate.net

Amanita verna researchgate.netresearchgate.net

Amanita exitialis researchgate.net

Amanita subjunquillea researchgate.net

Amanita tenuifolia cornell.eduresearchgate.net

Amanita hygroscopica researchgate.netresearchgate.net

Amanita suballiacea cornell.eduresearchgate.net

While these species are known to produce phallotoxins, the specific concentration and composition can exhibit considerable variation. researchgate.net For instance, in a study of twelve Amanita species from Colombia, phalloidin and this compound were only detected in A. bisporigera. researchgate.netnih.gov This highlights the intraspecies and geographical variability in toxin profiles.

Quantitative Analysis of this compound Distribution in Fungal Tissues

Research has shown that the concentration of this compound and other toxins is not uniform throughout the fungal fruiting body (carpophore). nih.gov The distribution is tissue-dependent, with significant variations observed between the cap, gills, stipe, and other parts. researchgate.netnih.gov

Studies on Amanita phalloides have provided detailed insights into this distribution. The highest concentrations of phallotoxins are often found in the pileus (cap). semanticscholar.orgnih.gov Conversely, the spores and the mycelium (the vegetative part of the fungus) contain the lowest amounts of these toxins. semanticscholar.orgnih.govresearchgate.net One analysis of spores from a white Amanita sect. phalloideae species detected a this compound concentration of 0.02 mg/g of dried material, confirming that toxin levels in spores are significantly lower than in other fungal tissues. researchgate.net

A detailed study on the distribution of toxins in various tissues of A. phalloides revealed that the toxin profiles could classify the tissues into two main groups. nih.gov The bulb and volva were characterized by high amounts of certain phallotoxins (phalloidin, phallisin, and phallisacin), whereas the cap, gills, ring, and stipe showed a predominance of amatoxins. nih.gov

The following table summarizes findings on the distribution of phallotoxins, including this compound, in Amanita phalloides.

| Fungal Tissue | Relative Phallotoxin Concentration | Specific Findings | Source |

|---|---|---|---|

| Pileus (Cap) | High | The maximum amounts of phallotoxins were found in the pileus. | semanticscholar.orgnih.gov |

| Gills | High | Grouped with cap, ring, and stipe for having a predominance of amatoxins, but still contains significant toxin levels. | nih.gov |

| Stipe (Stalk) | Moderate to High | Grouped with cap, gills, and ring. | nih.gov |

| Bulb and Volva | High | Distinguished by high amounts of phalloidin, phallisin, and phallisacin. | nih.gov |

| Spores | Low | Found to contain the least amount of toxins compared to other tissues. This compound concentration measured at 0.02 mg/g in one study. | semanticscholar.orgnih.govresearchgate.net |

| Mycelium | Low | Contains the least amount of γ-amanitin and very low levels of other toxins. | semanticscholar.orgnih.govresearchgate.net |

Evolutionary Trajectories of this compound Biosynthesis Pathways

The biosynthesis of this compound is a ribosomal process, meaning it is directly encoded by a gene and synthesized on ribosomes, rather than by large, multi-enzyme complexes known as nonribosomal peptide synthetases. nih.govunl.edu This discovery was significant, as it revealed a novel mechanism for cyclic peptide synthesis in fungi.

The gene responsible for this compound production, named PHA1, encodes a 34-amino acid proprotein. nih.govunl.edu The central seven-amino-acid sequence of this proprotein is cleaved and modified post-translationally by a prolyl oligopeptidase (POP) enzyme to form the mature, bicyclic this compound toxin. nih.govunl.edu

The PHA1 gene is part of a large gene family known as the MSDIN family, named after a conserved amino acid motif in the leader sequence of the precursor peptides. nih.govnih.gov This gene family is characterized by a hypervariable "toxin" region flanked by highly conserved sequences. nih.govunl.edu This genetic structure is thought to provide a mechanism for combinatorial biosynthesis, allowing the fungi to evolve and produce a wide array of cyclic peptides by altering the hypervariable region. unl.edu

The evolution of this pathway in Amanita appears to involve several key steps. Phylogenetic and genetic analyses strongly suggest that the core biosynthetic genes, including the MSDIN precursor and the POPB processing enzyme, were acquired via horizontal gene transfer (HGT) from an unknown ancestral fungus. nih.gov Following this transfer, the pathway evolved further within the Amanita genus. This evolution included the expansion of the MSDIN gene family, which is notably prolific only in Amanita sect. Phalloideae, and the recruitment of new genes, such as specific cytochrome P450 enzymes, which enable a wider range of post-translational modifications and thus a greater diversity of toxic peptides. nih.govpnas.org The genomic arrangement of these toxin-related genes in Amanita is distinct, being scattered across large genomic regions, unlike the clustered arrangement seen in other toxin-producing genera like Galerina. nih.govpnas.org This dispersal may have facilitated the independent evolution and regulation of different toxin genes.

Molecular Architecture and Conformational Dynamics

Detailed Structural Features of the Phallacidin (B103920) Molecule

This compound is a natural toxin belonging to the phallotoxin family, a group of toxic peptides isolated from the death cap mushroom, Amanita phalloides. sigmaaldrich.comt3db.ca Structurally, it is classified as a bicyclic heptapeptide (B1575542), meaning it is composed of a ring of seven amino acids which is further fused into a two-ring system. researchgate.net The peptide nature of this compound is fundamental to its architecture, where amino acid residues are linked together in a cyclic arrangement. libretexts.org This core structure is biosynthesized in the mushroom as part of a larger 34-amino acid proprotein, which is later processed to yield the mature, toxic bicyclic heptapeptide. researchgate.net The class of phallotoxins, including this compound, consists of at least seven distinct compounds that all share this characteristic seven-residue peptide ring structure. t3db.ca

A defining characteristic of the this compound molecule is the presence of a transannular thioether bridge. researchgate.net This internal linkage is formed between the sulfur atom of a cysteine residue and the indole (B1671886) ring of a tryptophan residue, creating a tryptathionine bridge. This covalent bond cross-links the peptide chain, establishing the second ring of its bicyclic system. The thioether bridge is not merely a linker; it imparts significant conformational rigidity to the molecule. This structural constraint is crucial for maintaining the specific three-dimensional shape that is essential for its biological interactions. The stability of the thioether bond, being more robust than disulfide bridges, protects the peptide from degradation and helps lock the molecule into its biologically active conformation.

Table 1: Constituent Amino Acid Residues of this compound and Their Stereochemical Configuration This table is generated based on the chemical name provided by Sigma-Aldrich: Cyclo(Ala-2-Mercapto-Trp-4,5-Dihydroxy-Leu-Val-erythro-3-Hydroxy-D-Asp-Cys-cis-4-Hydroxy-Pro). sigmaaldrich.com

| Residue Number | Amino Acid Derivative | Abbreviation | Stereochemical Configuration |

| 1 | Alanine (B10760859) | Ala | L (Assumed standard) |

| 2 | Valine | Val | L (Assumed standard) |

| 3 | erythro-3-Hydroxy-Aspartic Acid | D | |

| 4 | Cysteine | Cys | L (Assumed standard) |

| 5 | cis-4-Hydroxy-Proline | L (Assumed standard) | |

| 6 | Alanine | Ala | L (Assumed standard) |

| 7 | 2-Mercapto-Tryptophan | Trp | L (Assumed standard) |

| 8 | 4,5-Dihydroxy-Leucine | L (Assumed standard) |

Note: Standard proteinogenic amino acids are assumed to be in the L-configuration unless specified otherwise. The numbering in the chemical name may not correspond to the standard peptide sequence numbering.

Advanced Conformational Analysis Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for determining the three-dimensional structure of molecules like this compound in solution. nih.gov This method provides detailed information about the spatial arrangement of atoms within the molecule under conditions that can mimic a physiological environment. nih.gov For complex peptides, NMR experiments can measure interatomic distances through the Nuclear Overhauser Effect (NOE), which helps in mapping out the proximity of different protons in the structure. Furthermore, scalar coupling constants derived from NMR spectra provide data on dihedral angles, which define the conformation of the peptide backbone. nih.gov The data obtained from NMR is often used as restraints in computational molecular dynamics (MD) simulations to generate and refine a family of representative 3D structures, offering a dynamic view of the molecule's conformation in solution.

Circular Dichroism (CD) spectroscopy is a powerful and rapid method used to investigate the secondary structure of peptides and proteins. nih.gov The technique is based on the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov Since the peptide bonds in this compound are arranged in a specific, chiral superstructure, the molecule exhibits a characteristic CD spectrum. This spectrum provides a global signature of the molecule's secondary structural elements, such as β-turns or other ordered conformations, which are enforced by its rigid bicyclic nature. CD spectroscopy is particularly useful for observing conformational changes that may occur upon interaction with other molecules or changes in the solvent environment.

Computational Modeling and Restrained Molecular Dynamics Simulations

While a high-resolution crystal structure of this compound itself is not the primary subject of available literature, extensive computational modeling has been performed on the closely related and structurally similar phallotoxin, phalloidin (B8060827), and its analogues. These studies provide significant insights into the conformational dynamics relevant to this compound.

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of these peptides and their interactions with their biological target, F-actin. uiuc.edunih.gov For instance, MD simulations have been employed to investigate the binding site of phalloidin within the actin filament, combining these computational approaches with experimental data to refine the models. researchgate.net Unconstrained docking analyses, using flexible protein conformations derived from MD simulation snapshots, have allowed for the precise mapping of the phalloidin binding site, accommodating induced fit through simulated annealing techniques. researchgate.net

A significant advancement in understanding phallotoxin conformation comes from studies on synthetic analogues. In the case of [Ala7]-phalloidin, a synthetic analogue where the 4,5-dihydroxy-leucine at position 7 is replaced with alanine, NMR techniques were used to determine interproton distances. nih.govnih.gov These distances served as restraints in subsequent molecular dynamics calculations, allowing for the generation of a detailed and experimentally validated solution conformation. nih.gov This approach, which combines empirical data with computational power, is critical for building accurate models of how these toxins behave in a physiological environment. nih.gov Such simulations have also been used to model the structures of different atropisomers that can arise during synthesis. nih.gov

Computational studies have also shed light on the functional consequences of the toxin-actin interaction. MD simulations suggest that phalloidin binding may physically block an exit pathway for inorganic phosphate (B84403) (Pi) release after ATP hydrolysis in the actin filament, a so-called "back door" pathway, thereby explaining how the toxin stabilizes the filament. uiuc.edu

X-ray Analysis for Solid-State Conformation of Analogues

The crystallization of natural phallotoxins has proven difficult, hindering direct analysis by X-ray crystallography. However, the successful synthesis and crystallization of an active phalloidin analogue, [Ala7]-phalloidin, provided the first opportunity to determine the solid-state conformation of a phallotoxin via X-ray analysis. nih.gov

The analysis of the [Ala7]-phalloidin crystals revealed a well-defined conformation in the solid state. nih.gov This pivotal achievement allowed for a direct and detailed comparison between the molecule's structure in a crystalline lattice and its previously determined structure in a solution (using NMR and MD simulations). nih.gov Such comparisons are fundamental in structural biology, as they can reveal differences in conformation that may arise due to crystal packing forces versus the more dynamic environment of a solution. The study on [Ala7]-phalloidin represents a benchmark for understanding the inherent structural features of the phallotoxin scaffold. nih.gov

Structure-Activity Relationship Studies of this compound Analogues

Structure-activity relationship (SAR) studies are essential for identifying the specific molecular features of this compound that govern its biological activity. By systematically modifying the peptide's structure—through amino acid substitutions, changes in chirality, or alteration of functional groups—researchers can pinpoint the components critical for its interaction with F-actin.

Impact of Amino Acid Substitutions and Chirality on Activity

The amino acid sequence and the chirality of the constituent residues are defining features of peptide structure and function. In phallotoxins, even minor changes can have significant effects on their ability to bind and stabilize actin filaments.

A key example of this is the synthetic analogue [Ala7]-phalloidin. In this molecule, the γ,δ-dihydroxyleucine residue found at position 7 in natural phalloidin is substituted with a simple alanine residue. nih.gov Despite this significant simplification, the resulting analogue remains toxic and binds to F-actin, demonstrating that the complex dihydroxylated side chain is not an absolute requirement for activity. The synthesis of this analogue was achieved via a solid-phase approach, a method that is more amenable to the production of libraries for SAR studies compared to traditional solution-phase synthesis. nih.gov

The principles learned from SAR studies on other peptides further underscore the importance of specific residues and their stereochemistry. For example, in antimicrobial peptides, the substitution of cationic lysine (B10760008) residues can significantly alter secondary structure and biological activity. nih.govresearchgate.net Similarly, studies on IgG-binding peptides have shown that substituting a histidine residue with non-natural amino acids like 2-pyridylalanine can dramatically enhance binding affinity. rsc.org

Chirality plays a profound role in the conformation and biological interactions of peptides. nih.govarxiv.org The specific arrangement of L- and D-amino acids in the phallotoxin backbone is crucial for maintaining the rigid, three-dimensional shape necessary for fitting into the actin binding pocket. Altering the chirality of even a single amino acid can lead to a completely different molecular conformation, likely abolishing its biological activity. nih.govnih.gov Studies on other self-assembling lipopeptides have shown that changing from a homochiral (all L-amino acids) to a heterochiral sequence can completely change the resulting nanostructure, from nanofibers to nanotubes. nih.gov This illustrates the powerful influence of chirality on molecular architecture and, by extension, function.

| Analogue / Modification | Modification Details | Impact on Activity / Key Finding | Reference(s) |

| [Ala7]-Phalloidin | The γ,δ-dihydroxyleucine at position 7 is replaced by Alanine. | Analogue remains toxic and binds to F-actin, indicating the dihydroxy-leucine side chain is not essential for toxicity. | nih.gov |

| Phalloidin-Oleate Conjugate | Phalloidin is conjugated to oleic acid, a lipophilic moiety. | Showed an IC50 value of 2.5 x 10⁻⁶ M, approximately 1000 times more active than unmodified phalloidin in growth inhibition assays due to enhanced cellular uptake. | nih.gov |

| Albicidin Analogues | Systematic deletion of methoxy (B1213986) and hydroxy groups in a key pharmacophoric region. | Removal of a specific methoxy group was found to be the most critical single deletion, leading to a significant drop in potency. | nih.gov |

| Lipopeptide C16-Wkk | Heterochiral sequence with two D-lysine residues. | Self-assembles into nanotapes and nanotubes at basic pH, whereas the homochiral (all L-amino acid) version forms nanofibers. | nih.gov |

Identification of Essential Functional Groups for Biological Interactions

The high-affinity binding of phallotoxins to F-actin is mediated by a network of specific interactions between the functional groups of the toxin and the amino acid residues in the actin binding pocket. Cryo-electron microscopy (cryo-EM) and computational docking studies on the phalloidin-actin complex have provided a detailed map of this interaction site. researchgate.netresearchgate.net

Phalloidin binds at the interface of three adjacent actin subunits, locking them together and preventing depolymerization. researchgate.netnih.gov The binding site is a pocket that accommodates the bicyclic structure of the toxin. The interactions are both hydrophobic and hydrophilic in nature.

Key functional groups and residues on the phallotoxin molecule are critical for this binding:

Dihydroxy-L-leucine (Loh7 in phalloidin): The side chain of this residue faces the outside of the filament and is involved in interactions. researchgate.net

4-Hydroxy-proline (Hyp4): This modified amino acid also contributes to the binding interface. researchgate.net

Thioether Bridge (Cys3-Trp6): This bridge is the defining feature of the bicyclic phallotoxin structure. It imparts the necessary rigidity to the molecule, holding it in the correct conformation for binding. Disruption of this bridge would lead to a loss of activity.

These toxin functional groups interact with specific residues on the actin subunits:

| Interacting Residue on Phallotoxin (Phalloidin as model) | Interacting Residue(s) on Actin Subunits | Nature of Interaction | Reference(s) |

| Multiple groups on the peptide backbone and side chains | D179 and R177 on one actin subunit | Hydrogen bonds and electrostatic interactions | nih.gov |

| Tryptophan (Trp6) indole ring | Hydrophobic pocket on actin | Hydrophobic interactions | researchgate.net |

| Multiple hydrophobic parts of the toxin | I287 on an adjacent actin subunit | Hydrophobic interactions | researchgate.net |

The modification of phallotoxins with other functional groups can also dramatically alter their biological properties, not by changing actin binding, but by influencing their ability to enter cells. Due to their hydrophilic nature, phallotoxins like this compound have very poor cellular uptake. nih.govnih.gov However, conjugating them to lipophilic moieties (like oleic acid) or polycationic carriers can greatly enhance their internalization, making them potently toxic to living cells in the micromolar range. nih.govnih.gov This highlights that while the core peptide structure is essential for the interaction with the intracellular target (actin), other functional groups can be added to overcome physiological barriers like the cell membrane.

Molecular and Cellular Mechanism of Action

Direct Interaction with Actin Filaments

Phallacidin's interaction with actin is characterized by its high specificity and affinity for the polymerized, filamentous state of the protein.

This compound (B103920) binds with high affinity and specificity to filamentous actin (F-actin), while it does not bind to monomeric actin (G-actin). wikipedia.orgthermofisher.comcytoskeleton.com This selective binding is a hallmark of the phallotoxin family. wikipedia.org The interaction is stoichiometric, with approximately one molecule of the toxin binding per actin subunit within the filament. thermofisher.com Research on the closely related phallotoxin, phalloidin (B8060827), has determined the dissociation constant (Kd) for this binding to be approximately 3.6 x 10⁻⁸ M, indicating a very tight and stable complex. embopress.org Another study reported a Kd of around 20 nM. cytoskeleton.com This high-affinity interaction effectively sequesters the actin in its polymeric form.

A major consequence of this compound's binding is the potent stabilization of F-actin structures. wikipedia.orgnih.gov By binding to the filament, the toxin prevents its depolymerization, essentially locking the actin subunits together. wikipedia.org This stabilization makes the F-actin resistant to a variety of depolymerizing conditions and agents, including chaotropic ions, heat, and even agents like DNase I. embopress.org Cryo-electron microscopy (cryo-EM) studies have revealed that the toxin binds in a pocket formed by three adjacent actin subunits, which explains its profound stabilizing effect. nih.govresearchgate.net This action contrasts with the natural, dynamic instability of actin filaments, which is crucial for cellular functions. This compound-stabilized filaments are unable to be depolymerized by DNase I. nih.gov

The stabilization of F-actin by this compound is achieved by directly altering the kinetics of actin polymerization. Specifically, the toxin drastically reduces the rate at which actin monomers dissociate from both the fast-growing (barbed) and slow-growing (pointed) ends of the filament. wikipedia.orgembopress.org Kinetic studies on phalloidin demonstrated that it reduces the dissociation rate constant (k-off) at both ends to nearly zero. nih.govnih.gov This prevention of monomer dissociation is the primary mechanism by which this compound lowers the critical concentration of actin polymerization, strongly promoting the net assembly and stabilization of filaments. embopress.orgnih.govnih.gov

Table 1: Effect of Phalloidin on Actin Filament Dissociation Rates Data from kinetic studies on skeletal muscle actin, demonstrating the reduction in dissociation rate constants upon phalloidin binding.

| Filament End | Condition | Dissociation Rate Constant (s⁻¹) | Critical Concentration (µM) |

| Preferred (Barbed) End | Control | 0.317 ± 0.097 | 0.10 |

| Preferred (Barbed) End | + Phalloidin | Essentially zero | Essentially zero |

| Nonpreferred (Pointed) End | Control | 0.269 ± 0.043 | 1.02 |

| Nonpreferred (Pointed) End | + Phalloidin | Essentially zero | Essentially zero |

| Source: nih.govnih.gov |

Specific Molecular Binding Pockets and Interfaces

The high-affinity binding of this compound is mediated by specific contacts within the F-actin structure, involving multiple actin subunits.

The barbed end is the primary site for actin filament elongation. Kinetic studies have shown that this compound effectively halts depolymerization from this end. nih.govnih.gov Structural studies using cryo-EM have provided insights into this interaction, revealing that phalloidin binds between subunits near the barbed end. researchgate.net Interestingly, at the barbed end, the toxin's interaction with the penultimate (second to last) actin subunit is sufficient to confer stability, without needing to bind the ultimate (very last) subunit. nih.gov This interaction prevents the conformational changes that would normally lead to subunit dissociation.

This compound binds at a specific site located at the interface between adjacent actin subunits in the filament, effectively acting as a molecular "glue". wikipedia.org Structural data reveals that the binding pocket is formed by residues from three distinct actin subunits. nih.govresearchgate.net Affinity labeling studies have been instrumental in identifying the specific amino acid residues on actin that are involved in this interaction. These studies, using phalloidin derivatives, identified contacts with glutamic acid-117, methionine-119, and methionine-355 of actin. nih.govnih.gov These residues are located within the cleft that separates the two major domains of an actin monomer, suggesting this inter-subunit cleft is the precise binding location for the toxin. nih.gov

Table 2: Identified Actin Residues in Phallotoxin Binding Residues identified through affinity-labeling studies with phalloidin derivatives.

| Derivative Used | Actin Residue Identified | Location on Actin |

| Photolabile diazirine (PAL) | Glutamic acid-117 | Domain Subdomain |

| Alkylating iodoacetyl (EAL) | Methionine-119 | Domain Subdomain |

| Alkylating iodoacetyl (EAL) | Methionine-355 | Domain Subdomain |

| Source: nih.govnih.gov |

Influence on F-actin ATP Hydrolysis Activity

This compound, along with other phallotoxins, exerts a significant influence on the adenosine (B11128) triphosphate (ATP) hydrolysis activity associated with filamentous actin (F-actin). Research into the effects of the closely related phallotoxin, phalloidin, shows that it inhibits the ATP hydrolysis activity of F-actin. numberanalytics.com While ATP hydrolysis normally proceeds to completion during the polymerization of actin, the presence of phalloidin results in an incomplete reaction where 5-10% of the ATP remains unhydrolyzed. nih.gov This remaining ATP was observed to disappear only after a period of two days. nih.gov

The inhibition of ATP splitting is a key part of the stabilization mechanism. nih.gov It is suggested that for this effect to occur, only one out of every three actin units within a filament needs to be bound by the toxin to suppress the ATPase activity contribution of that three-actin group. nih.gov This action contributes to trapping actin monomers in a conformation distinct from globular actin (G-actin) and stabilizing the F-actin structure by reducing the rate of monomer dissociation, an event linked to the trapping of adenosine diphosphate (B83284) (ADP). numberanalytics.com

Downstream Cellular Consequences of Actin Stabilization

Disruption of Normal Cytoskeletal Dynamics and Integrity

The hyper-stabilization of F-actin by this compound fundamentally disrupts the normal dynamics and integrity of the cytoskeleton, which is reliant on the controlled, reversible equilibrium between different polymerization states of actin. cellsignal.com This dynamic nature is essential for a multitude of cellular functions. frontiersin.org By binding to and stabilizing actin filaments, phallotoxins prevent their depolymerization, a process critical for cellular plasticity and function. numberanalytics.complos.org

This interference has profound consequences for cellular behavior. In cultured cells, the microinjection of phalloidin leads to a concentration-dependent interference with cell locomotion and growth. cellsignal.com At lower concentrations, phallotoxins recruit less polymerized forms of cytoplasmic actin into stable, aggregated "islands" of actin polymers without initially affecting pre-existing stress fibers. cellsignal.com However, at higher concentrations, a general contraction of the cell is observed. cellsignal.com The disruption of the actin cytoskeleton's structure alters the mechanical properties of cells, which can impact cell shape, adhesion, and migration. frontiersin.org The stabilization of actin filaments is known to increase cell stiffness. rupress.org Ultimately, because dynamic actin is required for most actin-dependent cellular processes, inhibiting its disassembly is as inhibitory to cell behavior as inhibiting its assembly. cellsignal.com

| Phallotoxin Concentration | Observed Cellular Effect | Reference |

|---|---|---|

| Low | Recruitment of cytoplasmic actin into stable "islands" of aggregated polymers. Interference with cell locomotion and growth. | cellsignal.com |

| High | Induces cellular contraction. | cellsignal.com |

Modulation of Cellular Signal Transduction Pathways

The actin cytoskeleton is not merely a structural scaffold but is deeply integrated with cellular signal transduction. numberanalytics.comnih.gov By locking actin filaments into a static state, this compound prevents the dynamic cytoskeletal remodeling that is a key element in the response of many cells to extracellular stimuli. nih.gov This disruption significantly modulates downstream signaling pathways. numberanalytics.comcellsignal.com

The cytoskeleton acts as a scaffold for signaling complexes and regulates the localization and activity of signaling molecules. numberanalytics.com Therefore, its stabilization by this compound can alter the normal function of numerous pathways:

Rho GTPase Pathway : Members of the Rho subfamily of small GTP-binding proteins (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton. nih.gov These proteins link extracellular signals to changes in cell shape, motility, and adhesion. nih.gov The stabilization of actin filaments interferes with this regulatory loop, disrupting processes controlled by Rho GTPases. numberanalytics.com

PI3K/Akt Pathway : Actin cytoskeleton dynamics have been shown to regulate the activity of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. numberanalytics.com By influencing the localization and activity of PI3K and Akt, the state of the actin network modulates crucial cellular processes such as cell survival and metabolism. numberanalytics.com The aberrant stabilization of actin can therefore lead to dysregulation of this pathway. numberanalytics.com

MAP Kinase Pathway : The microtubule network, which works in concert with the actin cytoskeleton, can regulate the mitogen-activated protein kinase (MAPK) signaling pathway. numberanalytics.com Rho family members can also activate MAP kinase signaling pathways, functioning as dual regulators of both cytoskeletal remodeling and gene expression. nih.gov Interference with Rho function via actin stabilization can thus have downstream effects on MAPK signaling. nih.gov

In essence, by preventing the actin cytoskeleton from responding to and participating in signaling events, this compound can uncouple extracellular stimuli from their intended cellular responses, impacting cell proliferation, survival, and migration. cellsignal.comfrontiersin.org

Inhibition of F-actin Degradation by Proteolytic Enzymes

This compound and the related phalloidin provide significant protection to F-actin from degradation by various proteolytic enzymes. Experimental studies have shown this protective effect against several common proteases. In contrast, G-actin, which does not bind to phallotoxins when kept in its monomeric state, is hydrolyzed at the same rate whether the toxin is present or not.

The stabilization of the filament structure by this compound is the basis for this protective effect, rendering the actin subunits less accessible to enzymatic attack. This effect is specific to the toxic, binding forms of the phallotoxins.

| Enzyme | Effect of this compound/Phalloidin on F-actin Degradation | Reference |

|---|---|---|

| Trypsin | Protects F-actin from degradation | |

| α-Chymotrypsin | Protects F-actin from degradation | |

| Subtilisin | Protects F-actin from degradation |

Synthetic Chemistry and Structural Modification for Research Probes

Chemical Synthesis Approaches for Phallacidin (B103920) and its Core Scaffold

The total synthesis of phallotoxins like this compound is a complex undertaking due to their unique bicyclic heptapeptide (B1575542) structure. Early methods relied on solution-phase chemistry, which was often laborious and not conducive to producing diverse analogs. nih.gov The advent of solid-phase techniques marked a significant advancement in the field.

A notable application of this technique was the total synthesis of [Ala7]-phalloidin, an analog of the closely related phalloidin (B8060827). nih.gov The synthetic route involved the initial solution-phase preparation of key amino acid building blocks with orthogonal protecting groups, followed by a systematic SPPS sequence to assemble the linear peptide on the resin. nih.gov This solid-phase approach is more efficient than traditional solution-phase synthesis and allows for the potential production of peptide libraries for screening purposes. nih.gov

A primary chemical challenge in the synthesis of this compound and other phallotoxins is the regioselective formation of the characteristic tryptathionine bridge. This thioether cross-link between a cysteine and a tryptophan residue is essential for the molecule's high affinity for F-actin. nih.govresearchgate.net The construction of this bond must be precisely controlled to ensure the correct connectivity and three-dimensional structure.

In solid-phase strategies, the formation of this crucial bond is typically achieved through resin-bound macro-cyclization reactions. nih.gov After assembly of the linear peptide, specific chemical conditions are applied to induce the intramolecular reaction between the designated cysteine and tryptophan side chains, forming the inner ring of the bicyclic system. nih.govnih.gov Achieving high efficiency and correct stereochemistry in this step is critical for the biological activity of the final synthetic toxin. researchgate.net The successful execution of this regioselective cyclization is a pivotal moment in the total synthesis of these complex natural products. nih.gov

Design and Development of this compound Derivatives and Conjugates

The modification of the this compound structure has led to the creation of powerful research probes. By attaching functional molecules like fluorophores and biotin (B1667282), scientists have adapted this compound for a wide range of cell biology applications.

Fluorescently labeled derivatives of this compound are invaluable tools for visualizing the actin cytoskeleton. nih.govpnas.orgresearchgate.net These probes are created by chemically conjugating a fluorophore to the this compound molecule. Because this compound and the more commonly used phalloidin bind to the same sites on F-actin, they can often be used interchangeably in these applications. researchgate.net

A variety of fluorophores have been attached to phallotoxins, including:

Fluorescein (B123965): An early and widely used green-emitting dye. researchgate.net

Rhodamine: A red-emitting dye known for its brightness and photostability. researchgate.net

7-nitrobenz-2-oxa-1,3-diazole (NBD): Used to create NBD-phallacidin, a fluorescent probe that can stain actin structures in both fixed and living cells. pnas.org

Modern Dyes: A wide array of proprietary dyes (e.g., Alexa Fluor, iFluor) have been conjugated to phalloidin to offer superior brightness and photostability for high-resolution and super-resolution microscopy. aatbio.complos.org

These fluorescent conjugates allow for the high-contrast staining of F-actin in fixed and permeabilized cells, revealing the intricate network of stress fibers, lamellipodia, and other actin-based structures. nih.govaatbio.com The small size of the this compound molecule allows for dense labeling of actin filaments without the steric hindrance that can be an issue with larger antibody-based probes. aatbio.com

Biotinylated this compound is a versatile probe used for the indirect detection and isolation of F-actin. aatbio.com This derivative is synthesized by attaching a biotin molecule to the this compound peptide. The extraordinary affinity between biotin and proteins like avidin (B1170675) or streptavidin forms the basis of its utility. sigmaaldrich.com

The primary applications for biotinylated this compound include:

Affinity Chromatography/Pull-Down Assays: Biotinylated this compound can be immobilized on a solid support (e.g., agarose (B213101) beads) coated with streptavidin. sigmaaldrich.com When a cell lysate is passed over this support, F-actin and its associated proteins bind to the this compound and are "pulled down," allowing for their isolation and subsequent analysis.

Indirect Visualization: For imaging, a sample is first incubated with biotinylated this compound. Subsequently, a fluorescently-labeled or enzyme-conjugated streptavidin is added, which binds to the biotin tag, providing a visual signal. aatbio.com This method can offer signal amplification compared to direct fluorescent labeling. aatbio.comnih.gov

This system provides a highly specific and robust method for studying actin-protein interactions and for detecting F-actin in various experimental setups. aatbio.com

A significant limitation of natural this compound for studying living cells is its poor membrane permeability. plos.org To overcome this, researchers have explored semisynthetic modifications to the peptide structure to create analogs with tuned properties, including enhanced cell permeation.

By altering the amino acid sequence or modifying side chains, new derivatives can be synthesized with different characteristics. For example, linking phallotoxins to cell-penetrating peptides is one strategy being investigated to improve their uptake into living cells. nih.gov Modifying the peptide can also influence its binding affinity and stability. These synthetic efforts aim to produce this compound-based probes that are not only effective in fixed-cell assays but can also be used to track actin dynamics in real-time within living organisms without requiring disruptive permeabilization techniques. pnas.orgnih.gov

Advanced Academic Research Applications

Applications in Cytoskeletal Dynamics and Cell Biology Research

The actin cytoskeleton is a highly dynamic network essential for maintaining cell structure and driving a multitude of cellular functions. Phallacidin's specific interaction with F-actin allows researchers to visualize and perturb this network, providing insights into its role in various biological phenomena.

One of the most widespread applications of This compound (B103920) and its related compounds is the visualization of F-actin. When conjugated to fluorescent dyes, these toxins become powerful probes for staining actin filaments in fixed and permeabilized cells, tissue sections, and cell-free experiments. thermofisher.comabcam.comthermofisher.com This technique offers high-contrast imaging with negligible nonspecific staining. thermofisher.comthermofisher.com

The binding of fluorescently labeled phallotoxins is stoichiometric, with approximately one molecule binding per actin subunit, which allows for the quantitative analysis of F-actin content and distribution within cells. thermofisher.comthermofisher.comresearchgate.net Researchers can use fluorescence microscopy to measure the intensity of the signal, which corresponds to the amount of polymerized actin. researchgate.netumich.edu This quantitative approach is crucial for studying how the actin cytoskeleton responds to various stimuli or changes during cellular processes. researchgate.netnih.gov For instance, studies have used NBD-phallacidin binding assays quantified by flow cytometry to measure changes in F-actin content in response to oxidative stress. umich.edu

A variety of fluorescent conjugates are available, spanning the spectral range and offering different levels of brightness and photostability, which facilitates multiplexing with other fluorescent probes for comprehensive cellular analysis. thermofisher.comfishersci.se Recent advancements in super-resolution microscopy, such as phalloidin-PAINT (Points Accumulation for Imaging in Nanoscale Topography), have further enhanced the ability to quantify F-actin at the nanoscale, providing unprecedented detail of the cytoskeletal architecture. nih.govbiorxiv.org

Interactive Table: Common Fluorescent Dyes Conjugated to Phallotoxins for F-actin Staining Use the filter to select a specific dye or color.

Visualizing actin dynamics in living cells presents a greater challenge. Standard this compound and phalloidin (B8060827) conjugates are generally not permeable to the membranes of live cells. cytoskeleton.combioacts.comnih.gov However, research has explored methods to overcome this limitation. One early study demonstrated the fluorescence staining of the actin cytoskeleton in living cells using 7-nitrobenz-2-oxa-1,3-diazole-phallacidin. cytoskeleton.com More recent studies have found that certain lipophilic phalloidin derivatives can penetrate the membranes of some cells, such as algae, enabling the modulation of actin dynamics in vivo. nih.gov For instance, fluorescein (B123965) isothiocyanate-phalloidin was shown to enter living algal cells and stain actin structures without suppressing their dynamics, suggesting its potential as a tool for live-cell imaging via methods like confocal laser scanning microscopy. nih.gov Despite these examples, the use of phallotoxins for live-cell imaging remains less common than for fixed cells due to their stabilizing effect on actin filaments, which can interfere with the natural, dynamic processes of the cytoskeleton. cytoskeleton.comnih.gov

The dynamic rearrangement of the actin cytoskeleton is fundamental to cell motility, division, and morphogenesis. nih.govnih.govnih.gov By stabilizing actin polymers, phallotoxins like this compound can be used to investigate the importance of actin dynamics in these processes. nih.gov Microinjection of phalloidin into cultured cells has been shown to interfere with cell locomotion in a concentration-dependent manner. nih.gov This occurs because the stabilization of actin filaments disrupts the balanced, reversible polymerization and depolymerization required for cell movement. nih.gov

Studies on collectively migrating cells, such as in the Drosophila egg chamber, rely on optimized phalloidin staining protocols to reliably visualize the F-actin networks that drive this movement. nih.gov These networks include lamellipodial protrusions and stress fibers, which are crucial for adhesion and generating motive force. nih.gov Similarly, understanding the role of the actin cytoskeleton in cell division (mitosis) and the shaping of organisms (morphogenesis) is often aided by the detailed F-actin visualization that this compound probes provide. nih.govmpg.de By observing the organization of actin at different stages, researchers can deduce its function in processes like cytokinesis and tissue formation. nih.govnih.gov

The actin cytoskeleton plays a significant role in endocytosis, the process by which cells internalize molecules by engulfing them. Actin polymerization is thought to provide the force needed for the invagination of the plasma membrane and the formation of vesicles. While direct studies focusing on this compound's role in endocytosis are not prominent in the search results, its utility in visualizing F-actin makes it a relevant tool for this area of research. rndsystems.com By staining with fluorescent this compound or phalloidin, researchers can observe the localization and dynamics of actin filaments at sites of endocytosis, helping to dissect the mechanical role of the cytoskeleton in vesicle formation and trafficking.

Role in Protein-Protein Interaction Studies

This compound's ability to stabilize actin filaments is not only useful for imaging but also for biochemical assays designed to study protein interactions.

Phalloidin-stabilized microfilaments serve as an excellent substrate for identifying and characterizing the vast number of proteins that associate with actin. cytoskeleton.comnih.gov Because the toxin locks the filaments in their polymerized state, it facilitates co-sedimentation assays where proteins that bind to F-actin can be pulled down and identified. nih.gov This approach has been instrumental in discovering and functionally characterizing actin-binding proteins. For example, studies have used this method to demonstrate that the protein palladin can directly bind to and cross-link F-actin, a function crucial for its role in organizing the cytoskeleton. nih.gov The binding site for phalloidin itself has been mapped through affinity labeling studies, which identified specific amino acid residues on actin (glutamic acid-117, methionine-119, and methionine-355) as being part of the interaction site. nih.gov This detailed knowledge further solidifies the use of phallotoxins as precise tools for probing the structure and interactions of the actin cytoskeleton.

Comparative Research Paradigms

This compound belongs to the phallotoxin family, a group of at least seven bicyclic heptapeptides isolated from the Amanita phalloides mushroom. wikipedia.orgresearchgate.net All phallotoxins share a common rigid peptide skeleton of seven amino acids, which is cross-linked by a thioether bridge between a cysteine and a tryptophan residue, forming an unusual tryptathionine linkage. wikipedia.orgnih.gov

The primary distinctions among the various phallotoxins—this compound, phalloidin, phalloin (B1196438), phallisin, phallacin, phallisacin, and prophalloin—arise from variations in specific amino acid residues and their degrees of hydroxylation. wikipedia.orgresearchgate.net These subtle molecular changes account for slight differences in their physicochemical properties, such as reactivity and pKa values. nih.gov For example, the core peptide sequence of phalloidin is Ala-Trp-Leu-Ala-D-Thr-Cys-Pro, whereas the sequence for this compound is Ala-Trp-Leu-Val-D-Asp-Cys-Pro, highlighting substitutions at two key positions. researchgate.net

These structural variations also influence their relative abundance in the mushroom. High-performance liquid chromatography (HPLC) analysis of Amanita exitialis, a related lethal species, showed that while phalloidin and phalloin might be present, this compound can be a significantly more abundant phallotoxin in certain tissues of the mushroom, with its concentration increasing from the cap to the stipe and volva. nih.gov Despite these minor chemical differences, the fundamental biological mechanism—the high-affinity binding and stabilization of F-actin—remains consistent across the phallotoxin family. nih.gov

Table 1: Structural Comparison of Major Phallotoxins

| Phallotoxin | Core Amino Acid Sequence | Key Distinguishing Features |

| This compound | Ala-Trp-Leu-Val -D-Asp -Cys-Pro | Contains Valine and D-Aspartic acid. researchgate.net |

| Phalloidin | Ala-Trp-Leu-Ala -D-Thr -Cys-Pro | Contains Alanine (B10760859) and D-Threonine. researchgate.net |

| Phalloin | Ala-Trp-Leu-Ala -L-allo-Hyp -Cys-Pro | Contains L-allo-hydroxyproline instead of D-Threonine. |

| Phallisin | Ala-Trp-Leu-Ala -D-Thr -Cys-Pro | Similar to phalloidin but with an additional hydroxyl group on the tryptophan residue. researchgate.net |

This compound is one of many chemical tools used to investigate the actin cytoskeleton, but its mechanism is distinct from other widely used agents. These compounds can be broadly categorized as either actin stabilizers or destabilizers.

Actin Stabilizers:

This compound and Phallotoxins: These compounds bind stoichiometrically to the interface between F-actin subunits, effectively locking them together and preventing depolymerization. wikipedia.org This stabilization also inhibits the ATP hydrolysis activity of F-actin. wikipedia.org A major limitation for research in living cells is that most phallotoxins are not membrane-permeable, although certain lipophilic derivatives have been developed to overcome this. wikipedia.orgnih.gov

Jasplakinolide (B32604): This cyclic depsipeptide, isolated from a marine sponge, also stabilizes F-actin and promotes polymerization. nih.gov Crucially, it is membrane-permeable, making it a common tool for in vivo studies. nih.gov Although jasplakinolide and phallotoxins have overlapping binding sites and compete with each other, their effects are not identical. nih.govnih.gov High-resolution cryo-electron microscopy reveals that they trap F-actin in different structural conformations. nih.govbiorxiv.org Furthermore, some studies suggest that jasplakinolide provides greater thermal stability to actin filaments than phalloidin. nih.gov

Actin Destabilizers:

Cytochalasins: This family of fungal metabolites disrupts the actin cytoskeleton by binding to the barbed (fast-growing) end of F-actin. This action caps (B75204) the filament, preventing the addition of new actin monomers, and can also lead to the severing of existing filaments.

Latrunculins: Derived from Red Sea sponges, latrunculins act by a different destabilizing mechanism. They sequester G-actin (monomeric actin), preventing it from being incorporated into growing filaments. This shifts the equilibrium toward depolymerization, leading to a net loss of F-actin.

Table 2: Comparison of Actin-Modulating Agents

| Agent | Source | Mechanism of Action | Effect on F-Actin | Cell Permeability |

| This compound | Amanita mushrooms | Binds to F-actin, preventing depolymerization. wikipedia.org | Stabilization | Generally No wikipedia.org |

| Jasplakinolide | Marine sponge | Binds to F-actin, promotes polymerization and stabilization. nih.gov | Stabilization | Yes nih.gov |

| Cytochalasins | Fungi | Caps the barbed end of F-actin, can sever filaments. | Destabilization | Yes |

| Latrunculins | Red Sea sponge | Sequesters G-actin monomers, preventing polymerization. | Destabilization | Yes |

The toxic principles of the Amanita phalloides mushroom are broadly divided into two families: phallotoxins and amatoxins. While they originate from the same source, their molecular targets and mechanisms of toxicity are fundamentally different, making them useful for probing distinct cellular functions. nih.govtaylorandfrancis.com

Amatoxins (e.g., α-Amanitin): In stark contrast, amatoxins are bicyclic octapeptides that target the cell nucleus. mdpi.com Their primary target is RNA polymerase II, a critical enzyme responsible for transcribing DNA into messenger RNA (mRNA). taylorandfrancis.comnih.gov By potently inhibiting this enzyme, amatoxins shut down the synthesis of nearly all cellular proteins. taylorandfrancis.com This leads to a complete collapse of cellular metabolism and function, culminating in cell death (necrosis), particularly in hepatocytes and kidney cells where the toxins accumulate. taylorandfrancis.com Amatoxins are readily absorbed from the gut and are the primary agents responsible for the lethal toxicity of Amanita mushrooms. taylorandfrancis.commdpi.com

Table 3: Phallotoxins vs. Amatoxins

| Toxin Class | Example | Molecular Target | Cellular Location of Target | Primary Mechanism |

| Phallotoxins | This compound | Filamentous Actin (F-actin) nih.gov | Cytoskeleton | Stabilizes filaments, prevents depolymerization. wikipedia.org |

| Amatoxins | α-Amanitin | RNA Polymerase II taylorandfrancis.comnih.gov | Nucleus | Inhibits mRNA transcription, halting protein synthesis. taylorandfrancis.com |

Applications in Microbial Cell Biology Research

Many pathogenic microbes have evolved sophisticated mechanisms to manipulate the host cell's actin cytoskeleton to facilitate their invasion, intracellular movement, and cell-to-cell spread. For instance, bacteria such as Listeria monocytogenes and Shigella flexneri co-opt host actin to form "comet tails" that propel them through the cytoplasm. Viruses, including HIV, also rely on dynamic actin for proper assembly and release from the host cell. nih.gov

This compound and its cell-permeable analogues serve as critical research tools for dissecting these interactions. By "freezing" the actin cytoskeleton in a static state, researchers can determine whether a specific stage of a pathogen's life cycle requires actin filament dynamics. If a process is inhibited by this compound treatment, it indicates a dependency on actin polymerization or depolymerization.

For example, the study of retroviral assembly provides a clear paradigm. The formation of HIV-1 particles requires the Gag polyprotein to be transported to the plasma membrane, where it oligomerizes. umn.edunih.gov Research using actin-modulating drugs has shown that this process is not passive but relies on the cell's dynamic cytoskeleton. The use of an actin-stabilizing phallotoxin, like this compound, was shown to inhibit the production of infectious EIAV particles by preventing the necessary association of the Gag protein with the cytoskeleton. nih.gov Conversely, treatment with actin-depolymerizing agents like cytochalasin D was found to enhance virion release, suggesting that different stages of budding may require polymerization and depolymerization, respectively. nih.gov

This experimental approach can be extended to bacterial pathogens. A researcher could use this compound to investigate whether a bacterium's entry into a host cell via phagocytosis—a process heavily dependent on actin rearrangement—is blocked when the cytoskeleton is stabilized. Similarly, one could test if the intracellular motility of an actin-polymerizing bacterium is halted. This compound, therefore, allows for the functional separation of static versus dynamic actin requirements during microbial infection, providing crucial insights into the mechanisms of pathogenesis.

Studying Bacterial Intracellular Movement Mechanisms

This compound and its derivatives are instrumental in the study of microbiology, particularly in elucidating the mechanisms by which certain intracellular bacterial pathogens hijack the host cell's cytoskeleton to facilitate movement. These bacteria utilize a process known as actin-based motility to propel themselves through the cytoplasm and spread to adjacent cells, a critical step in the progression of infection. nih.govnus.edu.sg this compound's high affinity and specificity for filamentous actin (F-actin) make it an indispensable tool for visualizing these dynamic processes. nih.govupstate.edu By using fluorescently-labeled this compound, researchers can directly observe the polymerization of host actin into characteristic "comet tails" that drive bacterial propulsion. nus.edu.sgresearchgate.net

Research Findings in Pathogen Motility

Listeria monocytogenes : Pioneering studies on Listeria monocytogenes, a gram-positive bacterium responsible for listeriosis, have extensively used this compound derivatives to map its intracellular journey. nih.govupstate.edu Research employing N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-phallacidin (NBD-phallacidin) provided a temporal and spatial understanding of actin recruitment. nih.govupstate.edu Within one hour of entering the host cell cytoplasm, individual bacteria are observed to be enveloped by F-actin. upstate.edu By approximately three hours post-infection, these actin clouds reorganize into elongated, polarized projections at one end of the bacterium, forming the propulsive comet tails. nih.govupstate.edu

These this compound-stained tails have been shown to reach lengths of up to 40 micrometers and are associated with rapid bacterial movement, at speeds ranging from 0.12 to 1.46 micrometers per second. nih.gov The direct visualization afforded by this compound confirmed that the force for this movement is generated by the host cell, as non-motile Listeria mutants could still induce the formation of these actin tails and move at comparable speeds. nih.gov

Shigella flexneri : Similar to Listeria, Shigella flexneri, the causative agent of bacillary dysentery, also harnesses the host actin polymerization machinery for intra- and intercellular spread. nih.govresearchgate.netresearchgate.net this compound staining has been crucial in demonstrating that the Shigella surface protein, IcsA, is sufficient to direct the assembly of F-actin into a functional comet tail. nih.govresearchgate.net Studies using rhodamine-phalloidin (B2604369) (a related phallotoxin) show that even when IcsA is expressed on the surface of a non-pathogenic E. coli, it can induce the formation of actin tails in cytoplasmic extracts, underscoring the modularity of this motility system. researchgate.net

Rickettsia species : this compound staining has also been vital in comparative studies of motility among different Rickettsia species. nih.govresearchgate.netnih.gov Confocal microscopy of infected cells stained with rhodamine-phalloidin revealed distinct actin tail phenotypes that correlate with the bacteria's known motility. researchgate.netnih.gov Rickettsia rickettsii, a member of the highly pathogenic spotted fever group, displays long (>10 μm), often helical actin tails composed of multiple bundles. nih.govnih.gov In contrast, Rickettsia typhi exhibits only short (1 to 3 μm), hooked tails, while the typhus group agent Rickettsia prowazekii shows no actin tail formation at all. researchgate.netnih.gov These observations, made possible by this compound staining, provide strong evidence for different mechanisms or efficiencies of actin-based motility among rickettsial species. nih.gov

The detailed structural and compositional analysis of these actin tails often involves co-localization studies, where this compound staining of F-actin is combined with immunofluorescent labeling of other cytoskeletal proteins. nih.govresearchgate.net This approach has identified proteins such as alpha-actinin, vinculin, and filamin within the actin tails of Listeria and Rickettsia, helping to build a more complete picture of the molecular machinery these pathogens co-opt for movement. nih.govnih.govnih.gov

Interactive Data Table: this compound in Bacterial Motility Research

| Bacterial Species | This compound/Phalloidin Derivative Used | Key Findings Visualized with this compound | Associated Proteins (Co-localized) | Reference |

|---|---|---|---|---|

| Listeria monocytogenes | NBD-phallacidin, Rhodamine-phallacidin | Bacteria are surrounded by F-actin within 1 hour of infection; form long (up to 40 µm) propulsive comet tails by 3 hours. nih.govupstate.edu Motility rates of 0.12-1.46 µm/sec. nih.gov | alpha-actinin, Tropomyosin, Palladin, Vinculin, Filamin. nih.govnih.govresearchgate.net | nih.gov, upstate.edu, researchgate.net, researchgate.net, nih.gov |

| Shigella flexneri | Rhodamine-phalloidin, BODIPY FL this compound | Formation of a polarized F-actin comet tail is directed by the bacterial surface protein IcsA. nih.govresearchgate.net Actin tails consist of angled filament arrays in the cell body. nih.gov | N-WASP, Vinculin. embopress.org | nih.gov, nih.gov, researchgate.net, embopress.org |

| Rickettsia rickettsii | Rhodamine-phalloidin | Displays long (>10 µm) actin tails, often comprised of multiple, helically-wrapped actin bundles. nih.govresearchgate.net | Profilin, Vinculin, Filamin. nih.govnih.gov | nih.gov, researchgate.net, nih.gov |

| Rickettsia typhi | Rhodamine-phalloidin | Forms short (~1-3 µm), straight or hooked actin tails. nih.govresearchgate.net | Not specified in reviewed literature. | nih.gov, researchgate.net |

| Rickettsia prowazekii | Rhodamine-phalloidin | No actin tail formation observed; devoid of cytoskeletal interactions. nih.govresearchgate.net | Not applicable. | nih.gov, researchgate.net |

Analytical and Methodological Advancements in Phallacidin Research

Chromatographic Techniques for Phallacidin (B103920) Detection and Quantification

Chromatography is fundamental for the isolation and quantification of this compound from complex sources such as mushroom tissues and biological fluids. High-performance liquid chromatography (HPLC) and its ultra-high-performance counterpart (UHPLC) are the cornerstones of phallotoxin analysis.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) represents a robust and widely used method for the simultaneous analysis of phallotoxins and amatoxins. nih.gov This technique separates compounds based on their passage through a stationary phase, typically a C18 reversed-phase column. researchgate.netipb.pt

Researchers have developed methods that effectively separate neutral toxins like phalloidin (B8060827) and acidic toxins such as this compound using a gradient elution system. nih.gov This typically involves a mobile phase consisting of an aqueous buffer, like ammonium (B1175870) acetate, and an organic solvent, such as acetonitrile. nih.govipb.pt The DAD detector monitors the absorbance across a range of wavelengths, with phallotoxins showing a characteristic absorbance maximum around 295 nm, which aids in their identification. nih.govmdpi.com The specificity of HPLC-DAD allows for the reliable identification and quantification of this compound in mushroom extracts, with detection limits often in the nanogram per milliliter range. nih.gov The quality and agreement of UV spectra measured by modern DADs are high, making spectral libraries a powerful tool for identification in toxicological analysis. nih.gov

Table 1: Representative HPLC-DAD Conditions for Phallotoxin Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | researchgate.netipb.pt |

| Mobile Phase A | 0.02 M Ammonium Acetate (pH 5.0) | ipb.pt |

| Mobile Phase B | Acetonitrile | ipb.pt |

| Elution | Gradient | nih.govipb.pt |

| Flow Rate | ~1.0 mL/min | researchgate.netipb.pt |

| Detection | Diode Array Detector (DAD) at ~295 nm | nih.govmdpi.com |